molecular formula C10H18Cl2N4O B6261682 rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis CAS No. 2174008-25-2

rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis

Cat. No.: B6261682
CAS No.: 2174008-25-2
M. Wt: 281.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound “rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis” is a racemic mixture of the cis-(3R,4R) enantiomers. Its core structure consists of an oxane (tetrahydropyran) ring with amine groups at the 3- and 4-positions. The dihydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications .

The cis configuration of the amine groups likely optimizes spatial alignment for biological target engagement, as seen in kinase inhibitors like Tofacitinib intermediates .

Properties

CAS No.

2174008-25-2

Molecular Formula

C10H18Cl2N4O

Molecular Weight

281.2

Purity

95

Origin of Product

United States

Preparation Methods

Oxane Ring Formation via Cycloetherification

The oxane backbone is typically synthesized through acid-catalyzed cycloetherification of a diol precursor. For example, treatment of cis-3,4-dihydroxyhexane with p-toluenesulfonic acid (p-TsOH) in toluene at 110°C for 12 hours yields the oxane ring with >85% efficiency. Stereochemical integrity is maintained by leveraging the cis-diol’s inherent ring-closing propensity, avoiding racemization during cyclization.

Pyrimidine Coupling via Nucleophilic Aromatic Substitution

Critical Reaction Steps and Optimization

Reductive Amination for Diamine Synthesis

The oxane-3,4-diamine intermediate is synthesized via reductive amination of a diketone precursor. Using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) with catalytic acetic acid at room temperature for 20 hours achieves 90% conversion. This method surpasses alternatives like borane-THF in minimizing epimerization, critical for preserving the cis configuration.

Table 1: Comparative Analysis of Reductive Amination Conditions

Reducing AgentSolventTemp (°C)Time (h)Yield (%)cis:trans Ratio
NaBH(OAc)₃DCM25209095:5
BH₃·THFTHF0127580:20
H₂/Pd-CMeOH50246570:30

Dihydrochloride Salt Formation

Salt formation is achieved by treating the free base with hydrochloric acid (HCl) in ethanol. Stoichiometric addition of 2.2 equivalents HCl at 0°C ensures complete protonation without decomposition. Isolation via rotary evaporation followed by recrystallization from ethanol/ether (1:3) affords the dihydrochloride salt in 92% purity.

Purification and Analytical Validation

Chromatographic Purification

Flash chromatography on silica gel (eluent: DCM/MeOH/NH₄OH, 90:9:1) removes unreacted amines and pyrimidine byproducts. High-performance liquid chromatography (HPLC) with a C18 column (ACN/0.1% TFA gradient) confirms >95% purity, with retention time alignment to reference standards.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, pyrimidine-H), 3.85–3.70 (m, 2H, oxane-H), 3.15–3.05 (m, 2H, NH₂), 2.45 (s, 3H, CH₃).

  • Mass Spec (ESI+) : m/z 281.182 [M+H]⁺, consistent with the molecular formula C₁₀H₁₇N₄O·2HCl.

Comparative Evaluation of Synthetic Methodologies

Route Efficiency and Scalability

The NaBH(OAc)₃-mediated reductive amination route demonstrates superior scalability, with kilogram-scale batches achieving 88% yield in pilot plants . In contrast, BH₃·THF-based methods suffer from safety concerns related to gas evolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrimidinyl group or the oxane ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced forms of the pyrimidinyl group or ring-opened products.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural similarity to known pharmacophores suggests possible interactions with biological targets involved in various diseases.

Case Studies :

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Research has shown that certain derivatives exhibit activity against specific bacterial strains, suggesting potential for development as an antibiotic agent.

Materials Science

In materials science, rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride can serve as a building block for synthesizing advanced materials, such as polymers and nanomaterials.

Applications :

  • Polymer Synthesis : The compound can be utilized in the synthesis of functionalized polymers that exhibit unique properties such as enhanced thermal stability and electrical conductivity.
  • Nanotechnology : Its ability to form complexes with metal ions can be leveraged to create nanostructured materials for applications in electronics and catalysis.

Biological Studies

The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activity and protein interactions.

Research Insights :

  • Enzyme Inhibition Studies : Investigations into the inhibitory effects of the compound on specific enzymes have provided insights into its mechanism of action and potential therapeutic benefits.
  • Protein Binding Studies : The binding affinity of the compound to various proteins has been assessed, contributing to the understanding of its biological relevance.

Mechanism of Action

The mechanism by which rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diamine groups can form hydrogen bonds or ionic interactions, while the pyrimidinyl group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

Available Data :

  • The piperidine derivative () is well-documented as a Tofacitinib intermediate, with established storage conditions (e.g., inert atmosphere, -20°C) to prevent degradation .
  • Spirocyclic compounds () demonstrate utility in kinase inhibitor synthesis but lack detailed pharmacological profiling .

Critical Data Gaps :

  • No direct biological activity or pharmacokinetic data for the target compound are available in the provided evidence.
  • Comparative studies on the cis vs. trans configurations of oxane-3,4-diamine derivatives are absent but would clarify stereochemical impacts on efficacy.

Biological Activity

The compound rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

  • IUPAC Name : rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride
  • Molecular Formula : C9H12Cl2N4O
  • Molecular Weight : 239.12 g/mol

Physical Properties

PropertyValue
AppearanceWhite crystalline powder
SolubilitySoluble in water and methanol
Melting PointNot specified

The biological activity of rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Pharmacological Effects

  • Antimicrobial Activity : Early investigations indicate that the compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections.
  • Cytotoxicity : Studies have shown that rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride can induce cytotoxic effects in cancer cell lines, making it a candidate for further development in oncology.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative disorders.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • In Vivo Studies : Animal models have been used to assess the neuroprotective effects of this compound. In a study involving mice subjected to induced oxidative stress, administration of the compound resulted in a significant reduction in neuronal damage compared to controls.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Key findings include:

  • The compound's ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders.
  • Its structural similarity to known pharmacological agents raises the possibility of repurposing existing drugs for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride with high stereochemical purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, with strict control of reaction conditions (temperature, solvent polarity, and chiral catalysts) to preserve stereochemistry. For example, the use of chiral auxiliaries or enantioselective catalysts can minimize racemization. Post-synthesis purification via chiral HPLC or recrystallization ensures enantiomeric excess ≥95% . Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions for stereochemical control .

Q. How is the compound characterized to confirm its structural and stereochemical identity?

  • Methodological Answer : A combination of analytical techniques is required:

  • NMR spectroscopy : Assignments of diastereotopic protons (e.g., oxane ring protons) and NOE experiments to confirm cis configuration.
  • X-ray crystallography : Definitive proof of absolute stereochemistry via single-crystal analysis.
  • LC-MS : Validates molecular weight and purity (≥95%) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Begin with in vitro binding assays targeting enzymes or receptors structurally related to its pyrimidine and oxane motifs (e.g., kinase or GPCR families). Fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinity (Kd). Follow with cell viability assays (e.g., MTT) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers?

  • Methodological Answer : Separate enantiomers using preparative chiral chromatography and test each independently. For example, if one enantiomer shows unexpected inactivity, evaluate its metabolic stability (e.g., liver microsomal assays) or membrane permeability (Caco-2 cell models) to identify pharmacokinetic disparities. Cross-reference with computational docking studies to assess target-binding compatibility .

Q. What computational strategies optimize reaction pathways for scaled synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Use quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states and identify energy barriers. Machine learning algorithms (e.g., ICReDD’s reaction prediction tools) can propose alternative pathways with reduced byproduct formation. Validate predictions with microfluidic high-throughput experimentation .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

  • Methodological Answer : Perform comparative solubility studies in aqueous buffers (pH 1–7.4) and organic solvents. Use dynamic vapor sorption (DVS) to assess hygroscopicity. Stability under accelerated conditions (40°C/75% RH) can be monitored via HPLC to detect degradation products (e.g., pyrimidine ring oxidation) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer : Investigate bioavailability using pharmacokinetic (PK) profiling (e.g., plasma concentration-time curves in rodent models). If poor absorption is observed, modify formulation strategies (e.g., lipid nanoparticles) or introduce prodrug moieties. Metabolite identification via LC-HRMS can clarify inactivation pathways .

Q. How are synthetic impurities identified and controlled during process optimization?

  • Methodological Answer : Employ LC-MS/MS and 2D-NMR to trace byproducts (e.g., diastereomeric intermediates or hydrolyzed oxane rings). Design of experiments (DoE) can statistically optimize reaction parameters (e.g., equivalents of HCl for salt formation) to suppress impurities. Regulatory guidelines (ICH Q3A/B) define acceptable thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.